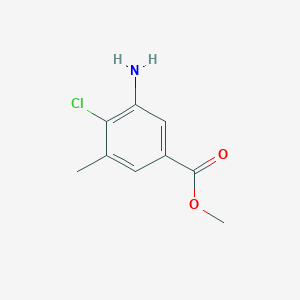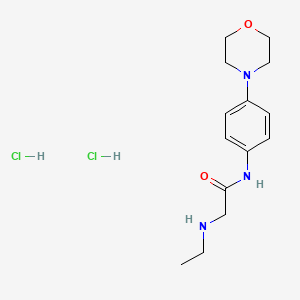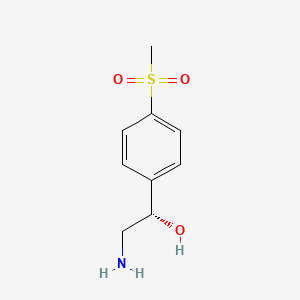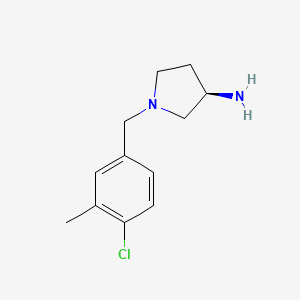amine](/img/structure/B15272678.png)
[1-(5-Chlorothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)ethylamine: is an organic compound with the molecular formula C11H18ClNS. It is characterized by the presence of a chlorothiophene ring and an amine group, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorothiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions and receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry: Industrially, 1-(5-Chlorothiophen-2-yl)ethylamine is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethylamine
- [(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine
- 2-((1-(5-Chlorothiophen-2-yl)ethyl)amino)butan-1-ol
Uniqueness: What sets 1-(5-Chlorothiophen-2-yl)ethylamine apart from similar compounds is its specific combination of the chlorothiophene ring and the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H18ClNS |
|---|---|
Molecular Weight |
231.79 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H18ClNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3 |
InChI Key |
ZZXWEAKMCJTKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)









![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)


